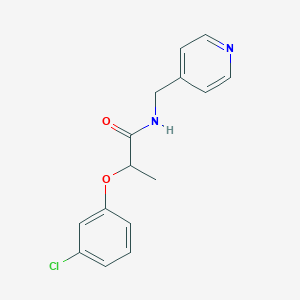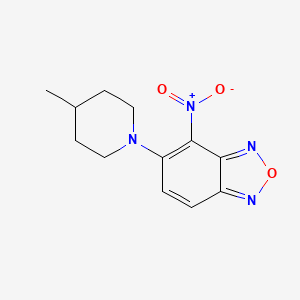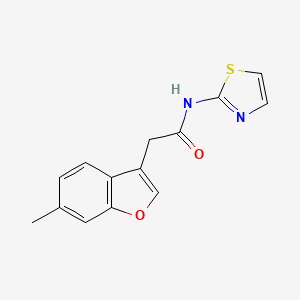![molecular formula C16H23NO3 B5232654 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine, also known as EMD-386088, is a novel compound that has been developed for research purposes. It is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including motor function, reward, and cognition. EMD-386088 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
作用机制
The mechanism of action of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves its selective antagonism of the dopamine D1 receptor, which is a G protein-coupled receptor that is coupled to the stimulatory G protein (Gs). Activation of the D1 receptor by dopamine or other agonists leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Antagonism of the D1 receptor by 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine inhibits this signaling cascade and reduces the activity of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can inhibit the production of cAMP in cells expressing the D1 receptor and reduce the activity of PKA and other downstream signaling pathways. In vivo studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to reduce drug-seeking behavior in animal models of addiction and modulate the reward system in the brain.
实验室实验的优点和局限性
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for the dopamine D1 receptor, which allows for specific modulation of dopaminergic neurotransmission without affecting other neurotransmitter systems. Another advantage is its ability to improve motor function in animal models of Parkinson's disease, which makes it a useful tool for studying the pathophysiology of this disorder. However, one limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Another limitation is that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine may have off-target effects or interact with other signaling pathways, which could complicate its interpretation in lab experiments.
未来方向
There are several future directions for research on 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and addiction. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, future research could focus on developing more selective and potent antagonists of the dopamine D1 receptor, which could have even greater therapeutic potential.
合成方法
The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with methylamine to form 4-ethoxyphenylacetone. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine. The synthesis of 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been described in detail in several research articles, and the purity and identity of the compound have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine is a potent and selective antagonist of the dopamine D1 receptor, with no significant affinity for other dopamine receptor subtypes or other neurotransmitter receptors. In vivo studies have demonstrated that 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine can modulate dopaminergic neurotransmission in the brain and improve motor function in animal models of Parkinson's disease. 4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine has also been shown to have potential applications in the treatment of schizophrenia and addiction, as it can modulate the reward system and reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-19-15-7-5-14(6-8-15)9-16(18)17-10-12(2)20-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYOHKZNCNWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-ethoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)


![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)

![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)